

Comparing the efficacy of (15R)-Bimatoprost and Travoprost

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (15R)-Bimatoprost

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A Comprehensive Comparison of **(15R)-Bimatoprost** and Travoprost Efficacy

Introduction

(15R)-Bimatoprost and Travoprost are prostaglandin F2 α (FP) receptor agonists widely utilized in the management of open-angle glaucoma and ocular hypertension. Their primary mechanism of action involves increasing the uveoscleral outflow of aqueous humor, which in turn lowers intraocular pressure (IOP), a major risk factor for glaucomatous optic neuropathy. This guide provides an objective comparison of the efficacy of **(15R)-Bimatoprost** and Travoprost, supported by experimental data from various clinical studies. The information is intended for researchers, scientists, and professionals in drug development.

Quantitative Comparison of Efficacy

The efficacy of **(15R)-Bimatoprost** and Travoprost is primarily assessed by their ability to reduce IOP. The following tables summarize quantitative data from several comparative studies.

Table 1: Comparison of Intraocular Pressure (IOP) Reduction

Study / Time Point	(15R)-Bimatoprost 0.03%	Travoprost 0.004%	p-value
Parrish et al. (3 months)	Equal IOP lowering efficacy to Travoprost	Equal IOP lowering efficacy to Bimatoprost	-
Cantor et al. (6 months)			
Mean IOP Reduction at 9:00 AM	7.1 mmHg (27.9%)[1][2]	5.7 mmHg (23.3%)[1][2]	0.014[1][2]
Mean IOP Reduction at 1:00 PM	5.9 mmHg (25.3%)[1][2]	5.2 mmHg (22.4%)[1][2]	0.213[1][2]
Mean IOP Reduction at 4:00 PM	5.3 mmHg (22.5%)[1][2]	4.5 mmHg (18.9%)[1][2]	0.207[1][2]
Kammer et al. (3 months, patients previously on Latanoprost)			
Additional Mean Diurnal IOP Reduction	2.1 mmHg (11.0%)[3][4][5]	1.4 mmHg (7.4%)[3][4][5]	0.024[3][4][5]
Koz et al. (6 months)			
Mean IOP at 6 months	18.3 ± 1.2 mmHg[6]	20.9 ± 1.9 mmHg[6]	<0.0001*

*p-value for comparison between Bimatoprost, Latanoprost, and Travoprost, with Bimatoprost showing a statistically significantly greater IOP reduction.

Table 2: Receptor Binding and Functional Potency

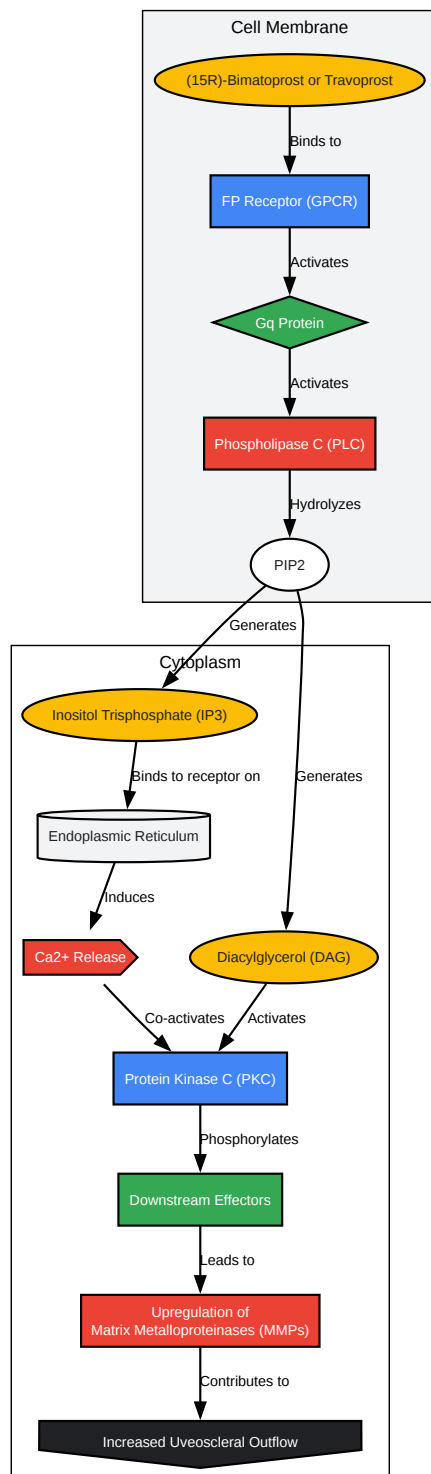
Compound	Receptor Binding Affinity (K _i , nM)	Functional Agonist Potency (EC ₅₀ , nM)
Bimatoprost Acid	83 (FP), 95 (EP1), 387 (EP3) [7]	2.8 - 3.8 (FP), 2.7 (EP1)[7]
Travoprost Acid	High affinity for FP receptor[7]	3.2 ± 0.6[8]
Bimatoprost (amide prodrug)	-	694 ± 293[8]
Travoprost (isopropyl ester prodrug)	-	42.3 ± 6.7[8]

Table 3: Comparison of Common Side Effects

Side Effect	(15R)-Bimatoprost	Travoprost	Notes
Conjunctival Hyperemia	Most common side effect[9][10]	Most common side effect[9][10]	The incidence of hyperemia was reported to be less with travoprost compared to bimatoprost in one meta-analysis[11]. Another study found no statistically significant difference in hyperemia scores between the two drugs[10].
Eyelash Growth	Reported to be more common than with latanoprost[12]	Similar side effect profile to bimatoprost[12]	-
Impression Cytology Grade	Significantly higher grade at day 90 compared to travoprost[9]	Lower grade at day 90 compared to bimatoprost[9]	Suggests more cytological alterations with bimatoprost[9].

Signaling Pathway

Both **(15R)-Bimatoprost** and Travoprost are prostaglandin analogues that exert their effects by acting as agonists at the prostaglandin F₂ α (FP) receptor, a G-protein coupled receptor (GPCR). The activation of the FP receptor initiates a downstream signaling cascade that ultimately leads to increased uveoscleral outflow and a reduction in intraocular pressure.

Prostaglandin F2 α (FP) Receptor Signaling Pathway[Click to download full resolution via product page](#)

FP Receptor Signaling Pathway

Experimental Protocols

The following section outlines a generalized experimental protocol for a clinical trial comparing the efficacy of **(15R)-Bimatoprost** and Travoprost, based on the methodologies described in the cited literature.

Objective: To compare the intraocular pressure (IOP)-lowering efficacy and safety of **(15R)-Bimatoprost** 0.03% and Travoprost 0.004% in patients with open-angle glaucoma or ocular hypertension.

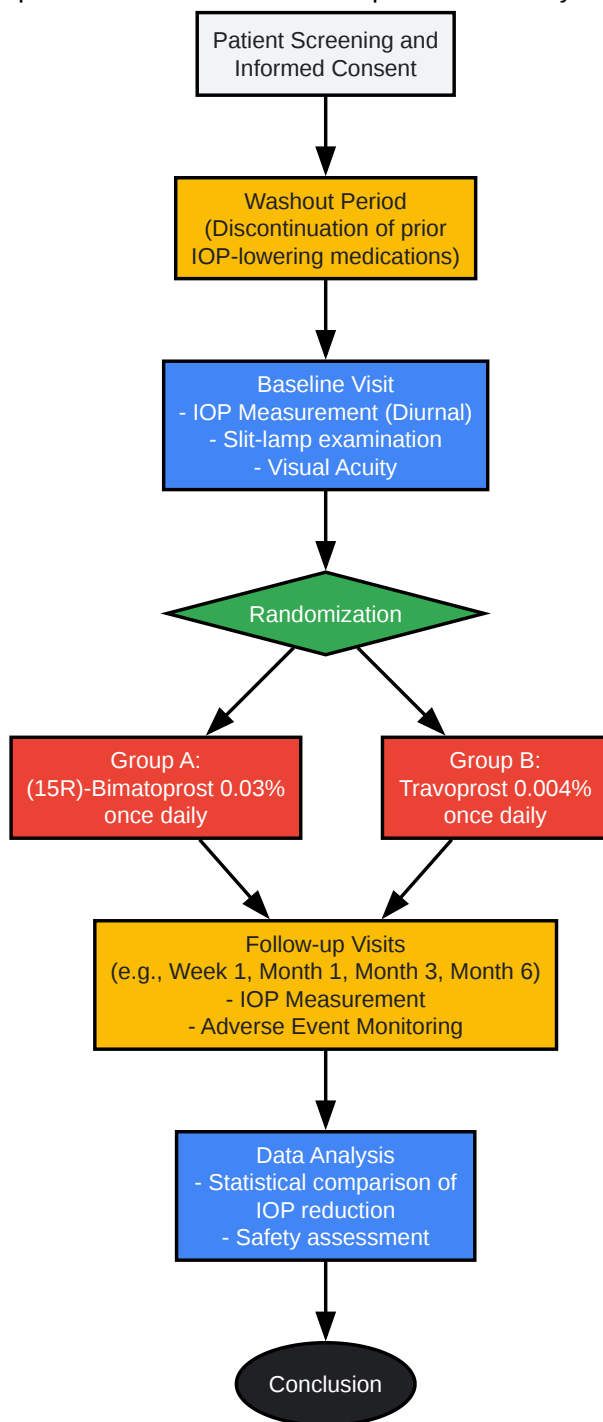
Study Design: A prospective, randomized, double-masked, parallel-group clinical trial.

Participant Selection:

- **Inclusion Criteria:** Patients diagnosed with primary open-angle glaucoma or ocular hypertension, with an IOP at or above a predetermined baseline (e.g., 22 mmHg).
- **Exclusion Criteria:** History of hypersensitivity to the study medications, concurrent use of other IOP-lowering medications, recent ocular surgery, or any ocular condition that could interfere with IOP measurements.

Experimental Workflow:

Experimental Workflow for Comparative Efficacy Trial

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Comparative Efficacy Trial Workflow

IOP Measurement Protocol (based on Goldmann Applanation Tonometry):

- Instill a topical anesthetic and fluorescein dye into the patient's eye.
- The patient is seated at a slit lamp with their chin on the chin rest and forehead against the headrest.
- The tonometer prism, mounted on the slit lamp, is brought into contact with the central cornea.
- A cobalt blue light is used to visualize two fluorescent semicircles.
- The tension dial on the tonometer is adjusted until the inner edges of the two semicircles touch.
- The reading on the dial, multiplied by 10, gives the IOP in millimeters of mercury (mmHg).
- Measurements are typically taken at multiple time points throughout the day (e.g., 9:00 AM, 1:00 PM, 4:00 PM) to assess diurnal IOP control.

Safety and Tolerability Assessment:

- Adverse events are recorded at each follow-up visit.
- Slit-lamp biomicroscopy is performed to assess for signs of ocular surface changes, including conjunctival hyperemia, which is graded on a standardized scale.
- Subjective symptoms such as ocular redness, itching, and discomfort are collected through patient questionnaires[9].

Conclusion

Both **(15R)-Bimatoprost** and Travoprost are highly effective in lowering intraocular pressure in patients with open-angle glaucoma and ocular hypertension. The available data suggests that **(15R)-Bimatoprost** may provide a statistically significantly greater IOP reduction compared to Travoprost in some patient populations. However, Travoprost may be associated with a lower incidence of conjunctival hyperemia. The choice between these two medications may depend on the individual patient's target IOP, tolerability profile, and response to treatment. Further

head-to-head clinical trials are warranted to fully elucidate the comparative efficacy and long-term safety profiles of these two important therapeutic agents.

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- To cite this document: BenchChem. [Comparing the efficacy of (15R)-Bimatoprost and Travoprost]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b601881#comparing-the-efficacy-of-15r-bimatoprost-and-travoprost\]](https://www.benchchem.com/product/b601881#comparing-the-efficacy-of-15r-bimatoprost-and-travoprost)

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